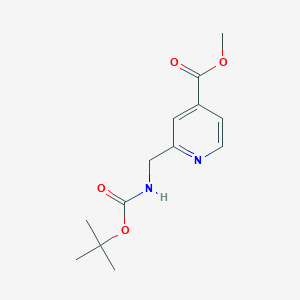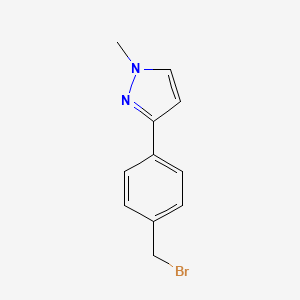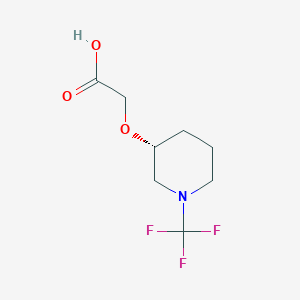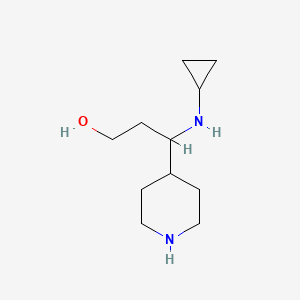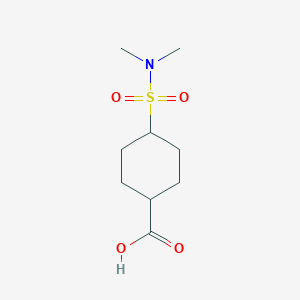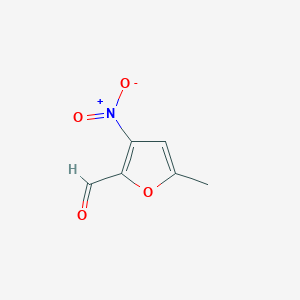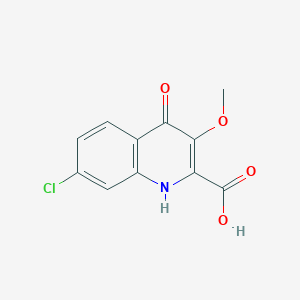
7-Chloro-4-hydroxy-3-methoxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid is a quinoline derivative known for its significant pharmaceutical and biological activities. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of isatin with a methoxy-substituted aniline in the presence of a base, followed by chlorination and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and ionic liquid-mediated reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antimicrobial agent .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: Known for their antimicrobial and antifungal activities.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone with potent antibacterial properties
Uniqueness: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid stands out due to its unique combination of chloro, hydroxy, and methoxy substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial applications .
Propiedades
Fórmula molecular |
C11H8ClNO4 |
|---|---|
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
7-chloro-3-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-10-8(11(15)16)13-7-4-5(12)2-3-6(7)9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
ZFHZYHRLZOTGHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
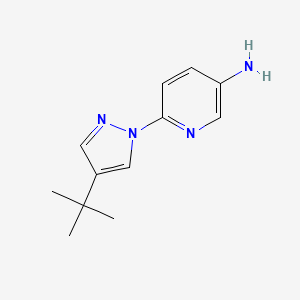
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)

